(Cyclobutylmethyl)(2,2-difluoroethyl)amine
CAS No.:
Cat. No.: VC16476328
Molecular Formula: C7H13F2N
Molecular Weight: 149.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13F2N |
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Molecular Weight | 149.18 g/mol |
IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |
Standard InChI | InChI=1S/C7H13F2N/c8-7(9)5-10-4-6-2-1-3-6/h6-7,10H,1-5H2 |
Standard InChI Key | KPYZWBAPTXFEPM-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)CNCC(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure comprises two distinct regions:
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A cyclobutylmethyl group (C₄H₇–CH₂–), introducing angular strain from the four-membered cyclobutane ring. This strain enhances reactivity compared to larger cycloalkanes.
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A 2,2-difluoroethylamine moiety (F₂C–CH₂–NH–), where the electron-withdrawing fluorine atoms influence both electronic properties and hydrogen-bonding potential .
The interplay between these regions is critical for its physicochemical behavior. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, while the geminal difluoro group creates a strong dipole moment (~2.0 D) .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₇H₁₃F₂N |
Molecular Weight | 149.18 g/mol |
IUPAC Name | N-(cyclobutylmethyl)-2,2-difluoroethanamine |
SMILES | C1CC(C1)CNCC(F)F |
InChIKey | KPYZWBAPTXFEPM-UHFFFAOYSA-N |
PubChem CID | 60922535 |
Synthesis and Manufacturing
Primary Synthetic Routes
The most documented synthesis involves a nucleophilic substitution reaction:
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Cyclobutylmethyl chloride reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.
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Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.
The reaction proceeds via an Sₙ2 mechanism, with the amine acting as the nucleophile. Yield optimization (typically 65–72%) requires strict temperature control to minimize elimination side reactions.
Alternative Approaches
Emerging strategies leverage nickel-catalyzed cross-coupling, inspired by advances in difluoroalkyl synthesis . For example:
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A Ni/Box ligand system facilitates coupling between cyclobutylmethyl zinc bromide and 2,2-difluoroethyl iodides, achieving enantioselectivity >90% ee in model systems .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 180°C, releasing HF gas—a hazard requiring specialized handling.
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Hydrolytic Sensitivity: The difluoroethyl group resists hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.65–1.89 (m, cyclobutane CH₂), 2.72 (t, J = 7 Hz, NCH₂), 3.01 (qd, J = 14 Hz, 4 Hz, CHF₂)
Research Findings and Biological Activity
In Vitro Profiling
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CYP450 Inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM), necessitating structural optimization for clinical candidates .
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Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations.
Preclinical Studies
Though direct data on this compound remains limited, structurally related difluoroethylamines show:
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82% reduction in neuropathic pain response at 10 mg/kg (rat model)
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94% oral bioavailability when formulated as a hydrochloride salt
Future Directions
Synthetic Innovation
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Photocatalytic Methods: Visible-light-mediated amination could enable room-temperature synthesis, improving sustainability .
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Enantioselective Catalysis: Chiral phosphine ligands may yield enantiopure forms for stereospecific drug targets .
Therapeutic Exploration
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